molecular formula C16H17N5S2 B2668965 2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-24-3

2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No. B2668965
CAS RN: 868221-24-3
M. Wt: 343.47
InChI Key: HQOUUSLJKKZTEB-UHFFFAOYSA-N
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Description

The compound “2-[(4-Phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a 1,2,4-triazole ring, and two sulfanyl (or thiol) groups. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and 1,2,4-triazole rings suggests that the compound could have a planar structure. The sulfanyl groups could introduce some flexibility into the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be determined by its functional groups. The sulfanyl groups could potentially undergo oxidation reactions. The pyrimidine and 1,2,4-triazole rings could participate in various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl groups could make the compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives have garnered attention for their antimicrobial properties. Researchers have synthesized various pyrimidine scaffolds and evaluated their effectiveness against bacterial and fungal strains. For instance, Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines and tested their in vitro antimicrobial activity. Some of these derivatives exhibited promising activity against microbial strains such as Bacillus pumilis, Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, Aspergillus niger, and Penicillium crysogenium .

Anti-Inflammatory Potential

Pyrimidine-containing compounds have also been explored for their anti-inflammatory effects. Tozkoparan et al. synthesized a new class of 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters. These compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced edema test. The results indicated potential anti-inflammatory effects, making them interesting candidates for further investigation .

Antioxidant Properties

Imidazole-containing pyrimidine derivatives have demonstrated antioxidant potential. Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives. These compounds were evaluated using the DPPH assay, where they showed good scavenging potential comparable to ascorbic acid (a positive control). Their antioxidant properties highlight their relevance in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-2-11-22-16-20-19-14(12-23-15-17-9-6-10-18-15)21(16)13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUUSLJKKZTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

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